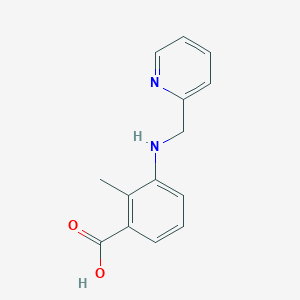

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUFZEHUDXFIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424192 | |

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881445-78-9 | |

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, such as in drug development for various diseases.

Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Key Observations :

- Positional Isomerism: The target compound’s 3-substituted pyridylmethylamino group distinguishes it from the 4-methyl isomer (CAS: 878714-45-5), which may alter hydrogen-bonding patterns and steric interactions .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 1.3±0.1 | 456.7±40.0 | 230.0±27.3 | ~2.1 |

| 4-Methyl Isomer | 1.3±0.1 | 456.7±40.0 | 230.0±27.3 | ~2.0 |

| 2-Me-3-[(propan-2-yl)amino]benzoic acid | N/A | N/A | N/A | ~1.5 |

| 2-[[2-Me-3-CF₃]phenyl]amino]benzoic acid | 1.4±0.1 | 375.4±42.0 | 180.8±27.9 | ~6.1 |

Analysis :

- Boiling Point : The target and its 4-methyl isomer share similar high boiling points (~456°C), attributed to strong intermolecular hydrogen bonding via the carboxylic acid and pyridine groups .

- LogP : The trifluoromethyl derivative (CAS: 6690-42-2) exhibits a significantly higher LogP (~6.1), indicating enhanced lipophilicity compared to the target compound (~2.1) .

Enzyme Inhibition

- AKR1C3 Selectivity: The target’s structural analogue, Compound 18 (4-(((pyridin-2-ylmethyl)amino)methyl)benzoic acid), shows moderate inhibition of AKR1C3 (Ki = 4 μM), suggesting that para-substituted pyridylmethylamino groups may favor interactions with this enzyme’s active site .

- Electronic Effects : The trifluoromethyl derivative (CAS: 6690-42-2) likely exhibits improved metabolic stability due to electron-withdrawing effects, though its biological activity remains uncharacterized .

Prodrug Potential

- Nitroreductive prodrugs of 5-aminosalicylic acid (e.g., derivatives in ) demonstrate the utility of benzoic acid scaffolds in targeted drug delivery. The target compound’s pyridine moiety could similarly facilitate colon-specific release via nitroreductase activation .

Biological Activity

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₄H₁₄N₂O₂ and a molar mass of 242.27 g/mol, it is classified as an amino benzoic acid derivative. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure

The compound features a benzoic acid backbone modified by a methyl group at the 2-position and a pyridin-2-ylmethylamino group at the 3-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1 μg/mL |

These results suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.54 |

| A549 (Lung Cancer) | 3.0 |

| HCT116 (Colorectal Cancer) | 5.08 |

These values indicate that this compound is more potent than some standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.

| Enzyme | Selectivity Index |

|---|---|

| COX-1 | 1:3 |

| COX-2 | 1:10 |

This selectivity indicates that the compound may provide therapeutic benefits with fewer side effects compared to non-selective NSAIDs .

Case Studies

A recent study explored the pharmacokinetics and biological activity of derivatives of this compound in inflammatory models. The results indicated that certain modifications led to enhanced activity against prostaglandin E2-induced inflammation, with IC50 values significantly lower than those of traditional NSAIDs like diclofenac .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : It induces apoptosis in cancer cells through caspase activation.

- Anti-inflammatory Pathway : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

Q & A

Q. Key Considerations :

- Acidic media choice impacts reaction kinetics and by-product formation.

- Oxidation efficiency varies with agent: H2O2 is milder, while KMnO4 may require stricter temperature control .

Basic: How can structural and functional group analysis be performed for this compound?

Answer:

Use a combination of analytical techniques :

- LC-MS with Derivatization : Derivatize the compound using agents like 2-aminobenzoic acid (2-AA) or 2-aminopyridine (2-AP) for enhanced UV/fluorescence detection (e.g., Ex: 310–360 nm, Em: 380–425 nm) .

- NMR and IR Spectroscopy : Confirm the presence of the pyridinylmethylamino group (N–H stretch at ~3300 cm⁻¹ in IR) and aromatic protons in NMR .

- X-ray Crystallography : Resolve crystal structures to analyze dihedral angles and intermolecular interactions, particularly for polymorph identification .

Advanced: How can researchers resolve contradictions in reported oxidation yields for this compound?

Answer:

Discrepancies in oxidation yields (e.g., 60–85%) arise from:

- Oxidizing Agent Selectivity : KMnO4 may over-oxidize sensitive groups, while H2O2 is less aggressive but slower.

- Reaction Medium pH : Alkaline conditions (pH >10) favor faster oxidation but risk side reactions.

- Temperature Gradients : Poor temperature control during exothermic reactions can lead to by-products.

Q. Methodological Recommendations :

- Perform kinetic studies to map yield vs. temperature/pH.

- Use HPLC-PDA to quantify intermediates and by-products .

Advanced: What strategies optimize the compound’s synthetic yield in acidic media?

Answer:

Optimization involves:

Acid Selection : Methanesulfonic acid offers higher protonation efficiency than H2SO4 for condensation steps .

Additives : Urea stabilizes intermediates via hydrogen bonding, reducing side reactions.

Stoichiometric Adjustments : Slight excess (1.2 eq) of 3-aminobenzoic acid drives the reaction forward.

Q. Validation :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Use LC-MS to confirm intermediate purity before oxidation .

Advanced: How do functional groups in this compound influence its reactivity in catalytic applications?

Answer:

The pyridinylmethylamino and carboxylic acid groups enable:

- Metal Coordination : The pyridine nitrogen and carboxylate oxygen can bind to Ag(I) or Cu(II), forming complexes for catalytic applications (e.g., styrene methoxycarbonylation) .

- pH-Dependent Solubility : The carboxylic acid group enhances water solubility at high pH, facilitating homogeneous catalysis.

Q. Experimental Design :

- Synthesize metal complexes and characterize via UV-Vis and cyclic voltammetry to assess redox activity .

- Test catalytic efficiency in model reactions (e.g., C–C coupling) under varying pH and temperature .

Methodological: What protocols validate the compound’s purity for biological studies?

Answer:

Stepwise Validation :

HPLC-UV/FLD : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Detect impurities at 254 nm .

Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C indicates high purity) .

Q. Critical Note :

- Avoid commercial standards from unverified sources (e.g., BenchChem) per reliability guidelines.

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the pyridinylmethylamino group.

MD Simulations : Simulate binding stability in aqueous media (AMBER force field, 100 ns trajectories).

ADMET Prediction : Calculate logP (≈2.1) and PSA (≈75 Ų) to assess bioavailability .

Q. Validation :

- Compare predicted IC50 with experimental enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.